Cas no 88390-32-3 ((R)-4-Amino-2-methyl-1-butanol)

(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol with a molecular formula of C5H13NO, featuring a stereocenter at the 4-position. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural motif, combining both amino and hydroxyl functionalities, enables its use in asymmetric synthesis and as a building block for bioactive molecules. The (R)-enantiomer offers high stereochemical purity, which is critical for applications requiring precise chirality, such as enzyme inhibitors or ligand design. Its stability under standard conditions further enhances its utility in laboratory and industrial settings.
(R)-4-Amino-2-methyl-1-butanol structure
88390-32-3 structure
Product name:(R)-4-Amino-2-methyl-1-butanol
CAS No:88390-32-3
MF:C5H13NO
MW:103.1628
MDL:MFCD03093614
CID:720431
PubChem ID:87563018

(R)-4-Amino-2-methyl-1-butanol Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol,4-amino-2-methyl-, (2R)-
    • (R)-4-Amino-2-methyl-1-butanol
    • (2R)-4-amino-2-methylbutan-1-ol
    • (R)-4-AMINO-2-METHYLBUTANOL
    • (+-)-4-amino-2-methyl-butan-1-ol
    • (R)-4-Amino-2-methylbutan-1-ol
    • 1-Butanol,4-amino-2-methyl-,(2R)
    • 1-Butanol,4-amino-2-methyl-,(R)
    • 2-methyl-4-aminobutan-1-ol
    • 3-hydroxymethylbutylamine
    • 4-amino-2-methyl-1-butanol
    • 4-amino-2-methylbutane-1-ol
    • 4-amino-2-methylbutanol
    • DUAXLVGFFDFSAG-RXMQYKEDSA-N
    • (R)-4-amino-2-methyl-butan-1-ol
    • 1-Butanol,4-amino-2-methyl-,(2R)-
    • (R)?-?4-?Amino-?2-?methyl-?1-?butanol
    • (2R)-4-Amino-2-methyl-1-butanol AldrichCPR
    • (2R)-4-Amin
    • (2R)-4-Amino-2-methyl-1-butanol, AldrichCPR
    • 88390-32-3
    • CS-0205665
    • T71428
    • AKOS015855065
    • AS-62692
    • DTXSID30466413
    • MFCD03093614
    • SCHEMBL1148927
    • AKOS006337757
    • A1576
    • MDL: MFCD03093614
    • Inchi: 1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1
    • InChI Key: DUAXLVGFFDFSAG-RXMQYKEDSA-N
    • SMILES: O([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])N([H])[H]

Computed Properties

  • Exact Mass: 103.10000
  • Monoisotopic Mass: 103.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 39.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Surface Charge: 0
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0,94 g/cm3
  • Boiling Point: 80°C/1.8mmHg(lit.)
  • Flash Point: 59.446°C
  • Refractive Index: 14.5 ° (C=neat)
  • PSA: 46.25000
  • LogP: 0.66390
  • Solubility: Not determined

(R)-4-Amino-2-methyl-1-butanol Security Information

(R)-4-Amino-2-methyl-1-butanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-4-Amino-2-methyl-1-butanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-62692-5G
(2R)-4-amino-2-methylbutan-1-ol
88390-32-3 >97%
5g
£277.00 2025-02-08
TRC
A638095-500mg
(R)-4-Amino-2-methyl-1-butanol
88390-32-3
500mg
$ 135.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R866319-1g
(R)-4-Amino-2-methyl-1-butanol
88390-32-3 ≥98%
1g
¥355.50 2022-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-296231-1 g
(R)-4-Amino-2-methyl-1-butanol,
88390-32-3 ≥98%
1g
¥1,158.00 2023-07-10
TRC
A638095-50mg
(R)-4-Amino-2-methyl-1-butanol
88390-32-3
50mg
$ 50.00 2022-06-07
abcr
AB144729-5g
(R)-4-Amino-2-methylbutanol, 98%; .
88390-32-3 98%
5g
€281.00 2025-02-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A1576-5g
(R)-4-Amino-2-methyl-1-butanol
88390-32-3 98.0%(GC&T)
5g
¥1290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A1576-1g
(R)-4-Amino-2-methyl-1-butanol
88390-32-3 98.0%(GC&T)
1g
¥505.0 2022-05-30
1PlusChem
1P003CQO-5g
(R)-4-AMINO-2-METHYL-1-BUTANOL
88390-32-3 >98.0%(GC)(T)
5g
$42.00 2025-02-19
eNovation Chemicals LLC
D747381-1g
(R)-4-AMINO-2-METHYL-1-BUTANOL
88390-32-3 98.0%
1g
$100 2024-06-07

(R)-4-Amino-2-methyl-1-butanol Related Literature

Additional information on (R)-4-Amino-2-methyl-1-butanol

Comprehensive Overview of (R)-4-Amino-2-methyl-1-butanol (CAS No. 88390-32-3): Properties, Applications, and Industry Insights

(R)-4-Amino-2-methyl-1-butanol (CAS No. 88390-32-3) is a chiral amino alcohol compound with significant relevance in pharmaceutical synthesis, agrochemicals, and specialty chemicals. Its molecular structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate for asymmetric synthesis. The enantiomerically pure form (R-configuration) is particularly valued in the production of optically active compounds, aligning with the growing demand for chiral building blocks in drug development.

The compound’s CAS registry number 88390-32-3 is frequently searched in chemical databases, reflecting its industrial importance. Researchers often explore its physical and chemical properties, such as melting point (typically 80–85°C), solubility in polar solvents, and stability under various conditions. Recent trends highlight its role in green chemistry applications, where its derivatization potential supports sustainable catalytic processes. This aligns with global interest in eco-friendly synthesis and reduced waste generation.

In pharmaceuticals, (R)-4-Amino-2-methyl-1-butanol serves as a precursor for active pharmaceutical ingredients (APIs), particularly in antiviral and cardiovascular therapies. Its stereoselective reactivity enables the construction of complex molecular architectures, addressing the need for high-purity intermediates. A 2023 study noted its utility in optimizing kinetic resolution techniques, a hot topic in process chemistry forums.

Beyond pharmaceuticals, this compound finds niche applications in flavor and fragrance industries, where its chiral center influences olfactory properties. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with ICH guidelines—a frequent search term among quality assurance professionals. The rise of continuous flow chemistry has further amplified interest in its scalable production methods.

From an SEO perspective, keywords such as "buy (R)-4-Amino-2-methyl-1-butanol", "CAS 88390-32-3 supplier", and "chiral amino alcohol uses" reflect common user queries. Manufacturers emphasize GMP-grade synthesis and custom chiral solutions to meet diverse research needs. As the fine chemicals market expands, this compound’s role in enantioselective catalysis and bioconjugation continues to attract R&D investment.

Regulatory compliance remains a key focus, with documentation for REACH and FDA submissions being frequently requested. The compound’s storage conditions (typically 2–8°C under inert atmosphere) and handling precautions are also trending topics in laboratory safety discussions. Innovations in packaging technology, such as nitrogen-flushed amber vials, address stability concerns raised in peer-reviewed journals.

Emerging applications include its use in peptide modification and ligand design for metal-organic frameworks (MOFs), areas gaining traction in materials science. The intersection of computational chemistry and experimental data—often searched as "molecular docking with amino alcohols"—enhances its predictive utility in drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88390-32-3)(R)-4-Amino-2-methyl-1-butanol
A1207334
Purity:99%
Quantity:5g
Price ($):154.0